2-Bromo-3,4,5-trimethylaniline
Description
2-Bromo-3,4,5-trimethylaniline is a brominated aromatic amine featuring a bromine atom at the 2-position and methyl groups at the 3-, 4-, and 5-positions of the aniline ring. The compound’s reactivity and stability are influenced by the electron-donating methyl groups and the electron-withdrawing bromine substituent, which create a unique electronic environment for chemical reactions such as electrophilic substitution or coupling .
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
2-bromo-3,4,5-trimethylaniline |
InChI |
InChI=1S/C9H12BrN/c1-5-4-8(11)9(10)7(3)6(5)2/h4H,11H2,1-3H3 |
InChI Key |
SBIIVNNIAKRMKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Positional Isomers
Key Compounds:
- 3-Bromo-2,4,6-trimethylaniline (CAS 82842-52-2): Bromine at the 3-position and methyl groups at 2,4,6-positions. Molecular weight: 214.106 g/mol.
- 2-Bromo-3-methylaniline (CAS 54879-20-8): A simpler analogue with one methyl group (3-position). Molecular weight: 186.04 g/mol. The reduced methyl substitution may increase solubility in polar solvents compared to tri-methylated derivatives .
Table 1: Positional Isomer Comparison
Comparison with Electron-Withdrawing Substituent Analogues
Key Compounds:
- 2-Bromo-4,5-di(trifluoromethyl)aniline (CAS 230295-15-5): Features two trifluoromethyl (CF₃) groups. Molecular formula: C₈H₄BrF₆N; molecular weight: 308.02 g/mol. The strong electron-withdrawing CF₃ groups enhance electrophilic substitution reactivity at the bromine-adjacent positions, contrasting with the electron-donating methyl groups in the target compound .
- 2-Bromo-3,5-bis(trifluoromethyl)aniline (CAS 174824-16-9): Similar CF₃ substitution. Molecular weight: 308.02 g/mol. Such compounds are pivotal in agrochemical and pharmaceutical intermediates due to their stability under harsh conditions .
Table 2: Electronic Effects of Substituents
Physicochemical Properties and Reactivity
- Molecular Weight Trends : Brominated methylanilines range from 186.04 g/mol (single methyl) to 214.106 g/mol (tri-methylated). Higher methyl substitution correlates with increased hydrophobicity .
- Stability : Methyl groups provide steric protection to the amine group, reducing oxidation susceptibility. In contrast, CF₃-substituted analogues exhibit thermal stability due to strong C-F bonds .
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